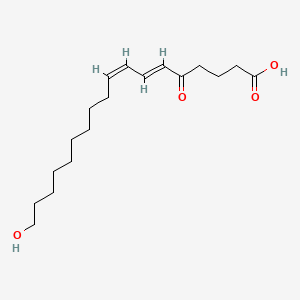

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid

Description

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a bioactive oxylipin derived from the metabolism of sebaleic acid (5,8-octadecadienoic acid), a major polyunsaturated fatty acid in human sebum and skin surface lipids . Human neutrophils and keratinocytes metabolize sebaleic acid via 5-lipoxygenase and 5-hydroxyeicosanoid dehydrogenase pathways, producing this compound alongside other metabolites like 5-HODE and 5-oxo-ODE . Its structure features a conjugated (6E,8Z) diene system, a 5-oxo group, and an 18-hydroxy group, which distinguishes it from related oxylipins. While it exhibits weak chemoattractant activity in neutrophils, its biological significance lies in its role as an intermediate in inflammatory skin disease pathways .

Properties

IUPAC Name |

(6E,8Z)-18-hydroxy-5-oxooctadeca-6,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMXVBSMANMBJK-WLPHGBIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C\C=C\C(=O)CCCC(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857814 | |

| Record name | (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021188-26-0 | |

| Record name | (6E,8Z)-18-Hydroxy-5-oxo-6,8-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021188-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of arachidonic acid. The process begins with the release of arachidonic acid from membrane phospholipids via the action of phospholipase A2. This is followed by the oxygenation of arachidonic acid by lipoxygenase enzymes to form hydroperoxy derivatives, which are then reduced to hydroxy derivatives. Finally, these hydroxy derivatives are oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase and other related enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product .

Types of Reactions:

Oxidation: The compound undergoes oxidation reactions to form various oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to a hydroxy group.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of various oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted fatty acid derivatives.

Scientific Research Applications

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has several scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.

Biology: Investigated for its role in cell signaling and inflammation.

Medicine: Potential therapeutic applications in treating inflammatory diseases and cancer.

Industry: Used in the production of bioactive lipids and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific G-protein-coupled receptors (GPCRs). Upon binding to these receptors, it activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various cellular responses, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below summarizes key structural features, biological activities, and sources of (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid and related compounds:

Key Comparative Insights

Structural Determinants of Activity

- Oxo Group Position : The 5-oxo group in 5-oxo-ODE and 5-oxo-ETE is critical for binding to the OXE receptor, driving neutrophil chemotaxis . In contrast, the 17-oxo group in 17-oxo-DHA shifts activity toward PPARγ agonism and anti-inflammatory effects .

- Chain Length and Double Bonds: Shorter chains (e.g., C14 in coral-derived 5-oxo-tetradecadienoic acid) correlate with antibacterial specificity . Longer chains (e.g., C20 in 5-oxo-ETE) enhance receptor binding affinity due to increased hydrophobicity .

- Hydroxy Group Impact: The 18-hydroxy group in this compound reduces its chemoattractant potency compared to non-hydroxylated 5-oxo-ODE, likely due to steric hindrance or metabolic inactivation .

Biological Activity

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid, a polyunsaturated fatty acid derivative, is recognized for its significant biological activities, particularly in the realms of inflammation and cell signaling. This compound belongs to the eicosanoid family, which are crucial signaling molecules derived from essential fatty acids. Its unique structure includes both hydroxy and oxo functional groups, contributing to its distinct biological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H30O4

- Molecular Weight : 310.428 g/mol

- CAS Number : 1021188-26-0

The biological activity of this compound primarily involves its interaction with specific G-protein-coupled receptors (GPCRs). Upon binding to these receptors:

- Activation of Signaling Pathways : It activates the phospholipase C (PLC) pathway.

- Calcium Release : This leads to the release of intracellular calcium.

- Protein Kinase C Activation : Subsequent activation of protein kinase C (PKC) occurs.

- Cellular Responses : These signaling events result in various cellular responses such as inflammation and cell proliferation .

Inflammation and Immune Response

This compound has been shown to play a role in modulating inflammatory responses. Studies indicate that it can influence the production of pro-inflammatory cytokines and chemokines, thus affecting immune cell recruitment and activation .

Potential Therapeutic Applications

Research suggests potential therapeutic applications in treating inflammatory diseases and cancer. Its ability to influence cell signaling pathways makes it a candidate for further investigation in:

- Anti-inflammatory therapies

- Cancer treatment strategies , particularly in modulating tumor microenvironments .

Study 1: Inflammatory Response Modulation

A study investigated the effects of this compound on macrophage activation. Results indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation. This suggests its potential as an anti-inflammatory agent .

Study 2: Cancer Cell Proliferation

Another research focused on the impact of this compound on cancer cell lines. It was found that this compound inhibited proliferation in breast cancer cells through apoptosis induction. The study highlighted its mechanism involving GPCR-mediated pathways leading to increased reactive oxygen species (ROS) production .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Oxo-ETE | Similar structure with additional functional groups | Pro-inflammatory mediator |

| 5-HETE | Precursor in biosynthesis | Involved in leukocyte recruitment |

| 5-Oxo-EPE | Related compound with more double bonds | Modulates immune responses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.